molecular formula C13H18BClO3 B1425147 (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1485110-17-5

(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B1425147
M. Wt: 268.54 g/mol
InChI Key: AAZKVONTUGPEJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This can include studying properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Research Context : This compound is utilized as a boric acid ester intermediate with benzene rings. It has been synthesized via a three-step substitution reaction. The molecular structures of these compounds are confirmed through various spectroscopic methods and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations are used for further molecular structure analysis.
  • Key Findings : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction. Additionally, molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, revealing some of their physicochemical properties (Huang et al., 2021).

2. Application in Boron Chemistry

  • Research Context : Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group have been synthesized for their potential as HGF-mimetic agents. These include phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives.
  • Key Findings : The compounds were synthesized using the Miyaura borylation reaction, showcasing the utility of this group in the field of boron chemistry and its applications in biological activities (Das, Tang, & Sanyal, 2011).

3. Catalysis and Boron Functionalization

  • Research Context : The compound has been employed in studies involving catalyzed diboration reactions, demonstrating its role in the functionalization of organic molecules with boron.
  • Key Findings : The specific arrangement and conformation of the boronate ester substituents in these reactions are critical, providing insights into the steric and electronic influences in such catalytic processes (Clegg et al., 1996).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity studies and understanding the precautions needed when handling the compound .

properties

IUPAC Name

[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZKVONTUGPEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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